molecular formula C20H20FN5O5 B11500945 N~1~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-nitrobenzene-1,2-dicarboxamide

N~1~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-nitrobenzene-1,2-dicarboxamide

Cat. No.: B11500945
M. Wt: 429.4 g/mol
InChI Key: JIPRGDOPIDGTAO-UHFFFAOYSA-N
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Description

N1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-NITROBENZENE-1,2-DICARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group, an oxoethyl group, and a nitrobenzene dicarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-NITROBENZENE-1,2-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

    Deprotection: Removal of protective groups using PhSH followed by selective intramolecular cyclization to yield the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-NITROBENZENE-1,2-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-NITROBENZENE-1,2-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-NITROBENZENE-1,2-DICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, preventing the uptake of nucleosides and thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3-NITROBENZENE-1,2-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit nucleoside transporters with high selectivity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20FN5O5

Molecular Weight

429.4 g/mol

IUPAC Name

1-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-nitrobenzene-1,2-dicarboxamide

InChI

InChI=1S/C20H20FN5O5/c21-14-5-1-2-6-15(14)24-8-10-25(11-9-24)17(27)12-23-20(29)13-4-3-7-16(26(30)31)18(13)19(22)28/h1-7H,8-12H2,(H2,22,28)(H,23,29)

InChI Key

JIPRGDOPIDGTAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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